molecular formula C22H28N4O4 B1234965 (2-(2,2-Diphenylethoxy)acetyl)-L-arginine

(2-(2,2-Diphenylethoxy)acetyl)-L-arginine

Cat. No.: B1234965
M. Wt: 412.5 g/mol
InChI Key: RRKKJYBCPXAJAO-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB290157 is a non-peptide compound that was originally reported in 2001 as the first antagonist of the complement component 3a receptor (C3aR). The complement system is an essential component of innate immunity, responding to external and internal insults. SB290157 has been widely used to explore the biology of C3aR due to its ability to inhibit the signaling pathways activated by the complement component 3a (C3a) protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

SB290157 is synthesized through a series of chemical reactions involving the coupling of specific reagents under controlled conditions. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of SB290157 involves scaling up the synthetic route described above. This requires optimization of reaction conditions to ensure consistent yield and purity. The process may involve the use of automated reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

SB290157 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SB290157 may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different binding affinities for the complement component 3a receptor .

Scientific Research Applications

SB290157 has a wide range of scientific research applications, including:

Mechanism of Action

SB290157 exerts its effects by binding to the complement component 3a receptor and inhibiting its activation by the complement component 3a protein. This prevents the downstream signaling pathways that lead to immune cell activation and inflammation. SB290157 has also been shown to act as a partial agonist at the complement component 5a receptor 2 (C5aR2), mediating β-arrestin recruitment at higher doses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SB290157

SB290157 is unique in its ability to act as both an antagonist of the complement component 3a receptor and a partial agonist of the complement component 5a receptor 2. This dual activity allows it to modulate multiple pathways within the complement system, making it a valuable tool for studying the complex interactions between different components of the immune system .

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid

InChI

InChI=1S/C22H28N4O4/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25)/t19-/m0/s1

InChI Key

RRKKJYBCPXAJAO-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(COCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2

Synonyms

N2-((2,2-diphenylethoxy)acetyl)arginine
SB 290157
SB-290157
SB290157

Origin of Product

United States

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